2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide
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Overview
Description
2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. One common method involves the chlorination of benzene derivatives followed by sulfonation and subsequent coupling with a hydroxyphenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichlorophen: Another chlorinated phenol derivative with similar structural features.
Chloramine-T: A sulfonamide compound with antimicrobial properties.
Sulfachloropyridazine: A sulfonamide antibiotic with a similar sulfonamide group.
Uniqueness
2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide is unique due to its specific combination of chlorine atoms and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
920527-15-7 |
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Molecular Formula |
C12H8Cl3NO3S |
Molecular Weight |
352.6 |
IUPAC Name |
2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-7-2-4-12(9(15)5-7)20(18,19)16-10-6-8(14)1-3-11(10)17/h1-6,16-17H |
InChI Key |
DONWOQLGJZDYOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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